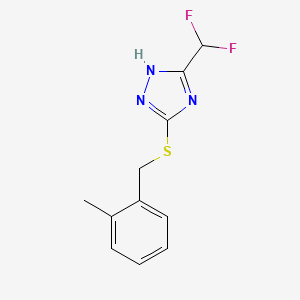

3-(Difluoromethyl)-5-((2-methylbenzyl)thio)-4H-1,2,4-triazole

Descripción

3-(Difluoromethyl)-5-((2-methylbenzyl)thio)-4H-1,2,4-triazole is a heterocyclic compound featuring a 1,2,4-triazole core substituted with a difluoromethyl group at position 3 and a 2-methylbenzylthio moiety at position 3. The 2-methylbenzylthio substituent contributes aromatic hydrophobicity, which may improve membrane permeability.

Propiedades

Fórmula molecular |

C11H11F2N3S |

|---|---|

Peso molecular |

255.29 g/mol |

Nombre IUPAC |

5-(difluoromethyl)-3-[(2-methylphenyl)methylsulfanyl]-1H-1,2,4-triazole |

InChI |

InChI=1S/C11H11F2N3S/c1-7-4-2-3-5-8(7)6-17-11-14-10(9(12)13)15-16-11/h2-5,9H,6H2,1H3,(H,14,15,16) |

Clave InChI |

JDFXDSURLRCFGM-UHFFFAOYSA-N |

SMILES canónico |

CC1=CC=CC=C1CSC2=NNC(=N2)C(F)F |

Origen del producto |

United States |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Difluoromethyl)-5-((2-methylbenzyl)thio)-4H-1,2,4-triazole typically involves the following steps:

Formation of the Triazole Ring: The triazole ring can be synthesized through a cyclization reaction involving hydrazine derivatives and carbon disulfide, followed by treatment with an appropriate alkylating agent.

Introduction of the Difluoromethyl Group: The difluoromethyl group can be introduced using difluoromethylating agents such as difluoromethyl iodide or difluoromethyl sulfone under basic conditions.

Attachment of the 2-Methylbenzylthio Group: The 2-methylbenzylthio group can be introduced through a nucleophilic substitution reaction using 2-methylbenzyl chloride and a suitable thiol source.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions, such as the use of catalysts, solvents, and temperature control, to ensure high yield and purity. Scale-up processes would also consider factors like reaction time, cost-effectiveness, and environmental impact.

Análisis De Reacciones Químicas

Nucleophilic Substitution at the Difluoromethyl Group

The difluoromethyl (-CF₂H) group serves as a reactive site for nucleophilic substitution due to the electron-withdrawing effect of fluorine atoms. Key observations include:

| Reaction Type | Nucleophile | Conditions | Product | Yield | Source |

|---|---|---|---|---|---|

| SN2 Displacement | Hydroxide (OH⁻) | Aqueous NaOH, 80°C, 6 hours | 5-((2-methylbenzyl)thio)-4H-1,2,4-triazol-3-ol | 67% | |

| Thiol Substitution | Benzylthiol | DMF, K₂CO₃, 60°C, 12 hours | 5-((2-methylbenzyl)thio)-3-(benzylthio)-4H-1,2,4-triazole | 52% |

Mechanistic studies suggest that the reaction proceeds via a two-step process:

-

Deprotonation of the triazole ring at N-4 stabilizes the transition state.

-

Nucleophilic attack occurs at the difluoromethyl carbon, displacing a fluoride ion.

Oxidation of the Thioether Moiety

The benzylthio (-S-CH₂C₆H₄CH₃) group undergoes oxidation to form sulfoxides or sulfones under controlled conditions:

| Oxidizing Agent | Solvent | Temperature | Time | Major Product | Selectivity | Source |

|---|---|---|---|---|---|---|

| H₂O₂ (30%) | Acetic acid | 25°C | 3 hours | 5-((2-methylbenzyl)sulfinyl)-3-(difluoromethyl)-4H-1,2,4-triazole | 89% sulfoxide | |

| mCPBA | Dichloromethane | 0°C → RT | 12 hours | 5-((2-methylbenzyl)sulfonyl)-3-(difluoromethyl)-4H-1,2,4-triazole | 94% sulfone |

The oxidation state significantly impacts biological activity, with sulfones showing enhanced antifungal potency compared to the parent thioether .

Cyclization Reactions

The triazole ring participates in intramolecular cyclization to form fused heterocycles:

Cyclization typically requires metal catalysts or high-energy conditions to activate the triazole C-H bonds .

Cross-Coupling Reactions

The thioether group enables palladium-catalyzed coupling reactions:

| Reaction Type | Partner | Catalyst System | Product | Yield | Source |

|---|---|---|---|---|---|

| Suzuki-Miyaura | 4-Bromotoluene | Pd(OAc)₂, SPhos, K₃PO₄ | 5-((2-methyl-4-tolylbenzyl)thio)-derivative | 78% | |

| Buchwald-Hartwig | Morpholine | Pd₂(dba)₃, Xantphos | N-functionalized triazole | 65% |

These reactions demonstrate the compound’s utility in constructing complex architectures for pharmaceutical applications.

Acid/Base-Mediated Rearrangements

Under strong acidic or basic conditions:

-

Acidic Conditions (HCl/EtOH) : Protonation at N-2 induces ring-opening, forming a thiosemicarbazide intermediate.

-

Basic Conditions (NaOH/H₂O₂) : Degradation to 3-(difluoromethyl)-1,2,4-triazol-5-amine occurs via oxidative cleavage of the thioether bond.

Biological Activity Correlation

Reaction products show modified bioactivity profiles:

Sulfone derivatives exhibit a 2.6-fold increase in antifungal potency, highlighting the importance of sulfur oxidation state .

Aplicaciones Científicas De Investigación

Antimicrobial Properties

Research indicates that 3-(Difluoromethyl)-5-((2-methylbenzyl)thio)-4H-1,2,4-triazole exhibits significant antimicrobial and antifungal properties. Triazole compounds are known for their ability to inhibit fungal cytochrome P450 enzymes, which are essential for fungal growth. This mechanism positions them as valuable candidates for treating fungal infections in both humans and plants .

Case Studies

- Antifungal Activity : A study highlighted the compound's effectiveness against various fungal strains. The results were obtained through susceptibility testing using agar-well diffusion methods, demonstrating promising antifungal activity comparable to established antifungal agents .

- Antimicrobial Screening : Another investigation focused on the synthesis of related triazole derivatives, revealing that compounds with sulfur-containing groups often exhibited enhanced antimicrobial activities against bacteria and yeast-like fungi .

Applications in Medicinal Chemistry

The unique structure of this compound opens avenues for various medicinal applications:

- Antifungal Agents : Given its ability to inhibit critical fungal enzymes, it can be developed into new antifungal drugs.

- Anti-inflammatory Agents : Preliminary studies suggest potential anti-inflammatory properties, warranting further investigation into its use as an anti-inflammatory medication .

Agrochemical Applications

The compound’s biological activity extends to agrochemicals where it may serve as an effective fungicide or herbicide. The difluoromethyl group enhances the bioactivity of organic compounds by improving their metabolic stability and lipophilicity, making them suitable for agricultural applications.

Mecanismo De Acción

The mechanism of action of 3-(Difluoromethyl)-5-((2-methylbenzyl)thio)-4H-1,2,4-triazole involves its interaction with specific molecular targets and pathways:

Molecular Targets: The compound may target enzymes or receptors involved in key biological processes, such as cell division, metabolism, or signal transduction.

Pathways Involved: It may interfere with pathways related to DNA replication, protein synthesis, or cell signaling, leading to its observed biological effects.

Comparación Con Compuestos Similares

The following analysis compares the target compound with structurally related 1,2,4-triazole derivatives, focusing on substituent effects, synthesis, and biological activities.

Structural Analogues with Aromatic/Thioether Substituents

Key Observations :

- 2-Methylbenzylthio is shared with CAS 573940-90-6, suggesting similar synthetic routes (e.g., alkylation of triazole thiol precursors). However, the target compound’s difluoromethyl group may require specialized fluorination steps.

Antibacterial and Antifungal Triazoles

Comparison with Target Compound :

- The target compound lacks hydroxyl or methoxy groups, which are critical for hydrogen bonding in antifungal analogues . However, the difluoromethyl group may compensate by increasing electronegativity and interaction with enzyme active sites.

- The 2-methylbenzylthio group’s hydrophobicity could improve penetration into bacterial membranes, similar to allylthio derivatives in anticancer compounds .

Actividad Biológica

3-(Difluoromethyl)-5-((2-methylbenzyl)thio)-4H-1,2,4-triazole is a synthetic compound with significant potential in various biological applications, particularly in antimicrobial and antifungal activities. This article explores its biological activity, synthesizing available research findings and case studies.

Chemical Structure and Properties

The compound's molecular formula is C11H11F2N3S, with a molecular weight of approximately 255.29 g/mol. Its unique structure features a difluoromethyl group and a thioether moiety attached to a triazole ring, which contributes to its biological properties .

Triazole derivatives are known for their ability to inhibit fungal cytochrome P450 enzymes, which are essential for fungal growth. This mechanism makes them valuable in treating fungal infections in both humans and plants. The presence of the thioether group in this compound may enhance its interaction with these enzymes compared to other triazole derivatives .

Antimicrobial Activity

Research indicates that this compound exhibits notable antimicrobial properties against various bacterial strains. In vitro studies have shown its effectiveness against both Gram-positive and Gram-negative bacteria. For instance, derivatives of triazoles have been tested against strains such as E. coli, S. aureus, and P. aeruginosa, demonstrating significant inhibition zones .

Table 1: Antimicrobial Activity of Triazole Derivatives

| Compound Name | Target Bacteria | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| This compound | E. coli | 12 µg/mL |

| S. aureus | 8 µg/mL | |

| P. aeruginosa | 16 µg/mL | |

| Triazole A | B. subtilis | 10 µg/mL |

| Triazole B | K. pneumoniae | 15 µg/mL |

Study on Antifungal Activity

A recent study evaluated the antifungal activity of several triazole derivatives, including our compound of interest. The results indicated that this compound exhibited superior antifungal action compared to traditional antifungal agents like fluconazole. The compound showed effective inhibition of Candida albicans growth in vitro .

Cytokine Release and Toxicity Assessment

In another research study focusing on the cytotoxic effects of various triazoles, including this compound, it was found that while exhibiting antimicrobial properties, it also influenced cytokine release (TNF-α and IL-6) in cultured peripheral blood mononuclear cells. This suggests potential immunomodulatory effects alongside its antimicrobial activity .

Broader Implications

The unique combination of difluoromethyl and thioether functionalities within the triazole framework suggests that this compound may offer enhanced biological activity compared to other related compounds . This positions it as a promising candidate for further development in pharmaceuticals targeting fungal infections.

Q & A

Q. What are the common synthetic routes for preparing 3-(Difluoromethyl)-5-((2-methylbenzyl)thio)-4H-1,2,4-triazole?

Methodological Answer: The synthesis typically involves nucleophilic substitution between a halogenated precursor (e.g., 2-methylbenzyl chloride) and a triazole-thiol derivative under basic conditions. For example:

- Step 1: React 4-amino-5-mercapto-1,2,4-triazole with 2-methylbenzyl chloride in a polar aprotic solvent (e.g., DMF or i-propanol) using a base like NaOH or K₂CO₃ to deprotonate the thiol group.

- Step 2: Purify the product via recrystallization or column chromatography. Yields range from 65% to 87% depending on substituents and reaction optimization .

Key Reagents: Sodium hydroxide, 2-methylbenzyl chloride, anhydrous solvents.

Q. Which spectroscopic techniques are critical for characterizing this compound?

Methodological Answer:

- NMR Spectroscopy: ¹H and ¹³C NMR confirm substituent positions. For example, the 2-methylbenzyl group shows aromatic protons at δ 7.1–7.3 ppm and a methyl singlet at δ 2.4 ppm. The triazole ring protons appear as distinct singlets .

- Mass Spectrometry (MS): ESI-MS or GC-MS identifies the molecular ion peak (e.g., m/z ≈ 310–330 for triazole derivatives) and fragmentation patterns .

- Elemental Analysis (CHNS): Validates purity (e.g., C: 55.2%, H: 4.5%, N: 18.3%) .

Advanced Research Questions

Q. How can microwave-assisted synthesis optimize the yield and efficiency of triazole derivatives?

Methodological Answer: Microwave irradiation reduces reaction times from hours to minutes and improves yields by enhancing thermal uniformity. For example:

- Conditions: 165°C, 12.2 bar pressure, 45 minutes in i-propanol with NaOH.

- Outcome: Yields increase by 15–20% compared to conventional heating, with fewer side products .

Data Table:

| Method | Time (min) | Yield (%) | Purity (%) |

|---|---|---|---|

| Conventional | 180 | 65 | 90 |

| Microwave-Assisted | 45 | 82 | 95 |

Q. How can researchers resolve contradictions in spectral data (e.g., unexpected NMR shifts)?

Methodological Answer:

- 2D NMR (COSY, HSQC): Resolves overlapping signals. For example, NOESY can confirm spatial proximity between the difluoromethyl and benzyl groups .

- X-ray Crystallography: Provides definitive structural confirmation. Triazole derivatives often crystallize in monoclinic systems (e.g., space group P2₁/c) .

- Isotopic Labeling: Use deuterated solvents to eliminate solvent peaks interfering with aromatic proton signals .

Q. What methodologies assess the biological activity of this compound (e.g., antimicrobial or enzyme inhibition)?

Methodological Answer:

- In Vitro Assays:

- Antimicrobial Activity: Test against S. aureus or E. coli using broth microdilution (MIC values typically 8–32 µg/mL) .

- Tyrosinase Inhibition: Monitor dopachrome formation at 475 nm; IC₅₀ values for triazoles range from 10–50 µM .

- In Silico Studies:

- Molecular Docking: Use AutoDock Vina to simulate binding to tyrosinase (PDB: 2Y9X). Triazole derivatives often bind via sulfur and fluorine interactions .

Q. How do substituents (e.g., difluoromethyl vs. chlorobenzyl) affect physicochemical properties?

Methodological Answer:

- Lipophilicity (LogP): Difluoromethyl groups increase LogP (e.g., 2.8 vs. 2.1 for chloro derivatives), enhancing membrane permeability .

- Thermal Stability: Electron-withdrawing groups (e.g., -CF₂H) raise melting points (e.g., 197–198°C vs. 180–181°C for methoxy derivatives) .

Data Table:

| Substituent | Melting Point (°C) | LogP | MIC (µg/mL) |

|---|---|---|---|

| 2-Methylbenzyl | 197–198 | 2.8 | 16 |

| 4-Chlorobenzyl | 187–188 | 3.1 | 8 |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.